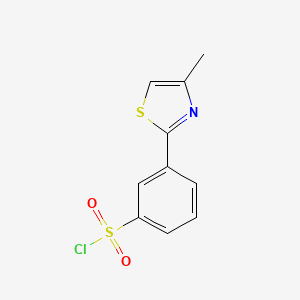

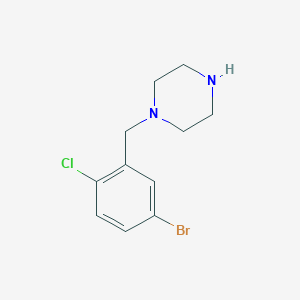

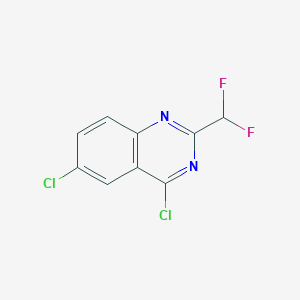

![molecular formula C8H8FN3 B1445222 6-Fluoro-2-metil-imidazo[1,2-a]piridin-3-amina CAS No. 1344240-97-6](/img/structure/B1445222.png)

6-Fluoro-2-metil-imidazo[1,2-a]piridin-3-amina

Descripción general

Descripción

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of the synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is represented by the empirical formula C9H7FN2O2 . The InChI string is 1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 led to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Aplicaciones Científicas De Investigación

Tratamiento del cáncer Inhibición de PI3K

El andamiaje de imidazo[1,2-a]piridina es conocido por su papel en el tratamiento del cáncer a través de la inhibición de la vía de señalización de la fosfatidilinositol 3-quinasa (PI3K). La adición de un grupo 6-fluoro podría potencialmente mejorar la selectividad y la potencia de los inhibidores de PI3K, haciendo de “6-Fluoro-2-metil-imidazo[1,2-a]piridin-3-amina” un candidato para el desarrollo de nuevos fármacos contra el cáncer .

Terapia de la tuberculosis Actividad antimicobacteriana

Los compuestos con un anillo de imidazo[1,2-a]piridina han mostrado una potencia significativa contra Mycobacterium tuberculosis (Mtb), con variaciones en las posiciones C2 y C6 que afectan su eficacia. La estructura específica de “this compound” puede ofrecer propiedades antimicobacterianas únicas que podrían explorarse para el tratamiento de la tuberculosis .

Ciencia de materiales Caracterización estructural

La parte de imidazo[1,2-a]piridina es útil en la ciencia de materiales debido a su carácter estructural. La presencia de un átomo de flúor en la posición 6 podría influir en las propiedades electrónicas y la estabilidad de los materiales que incorporan este compuesto .

Desarrollo de fármacos Andamiaje de 'prejuicio por fármacos'

Las imidazopiridinas se consideran un andamiaje de 'prejuicio por fármacos' debido a su amplia gama de aplicaciones en química medicinal. Las sustituciones específicas en “this compound” podrían ofrecer perfiles farmacocinéticos y farmacodinámicos distintos adecuados para el desarrollo de fármacos .

Optimización de la síntesis Condiciones sin disolvente

La investigación sobre la síntesis de imidazo[1,2-a]piridinas ha explorado condiciones sin disolvente para mejorar la eficiencia de la reacción. Los sustituyentes únicos en “this compound” podrían proporcionar información para optimizar estas reacciones en condiciones sin disolvente o de química verde .

Evaluación biológica Terapias dirigidas

Las características estructurales de “this compound” pueden permitir terapias dirigidas al interactuar con dianas biológicas específicas. Esto podría conducir al desarrollo de agentes terapéuticos más selectivos y menos tóxicos .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine belongs, are known to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight is 19416 , which is within the optimal range for oral bioavailability.

Result of Action

Imidazo[1,2-a]pyridines are known to have diverse bioactivity, which suggests that they can induce a variety of molecular and cellular effects .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry, particularly as potential antituberculosis agents . The future directions for this class of compounds could involve further exploration of their medicinal applications, particularly against drug-resistant forms of TB .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Propiedades

IUPAC Name |

6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLIUIWHZQYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

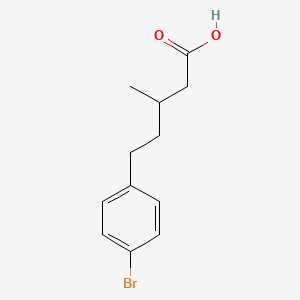

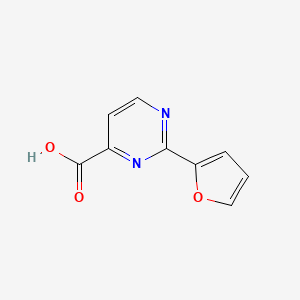

![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)

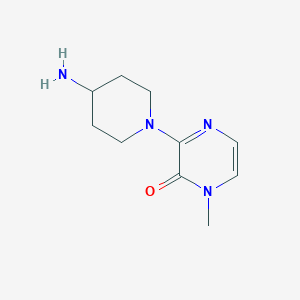

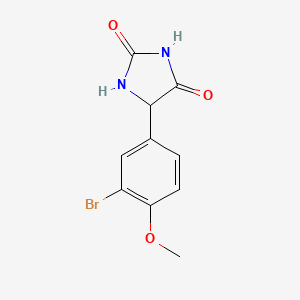

![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)

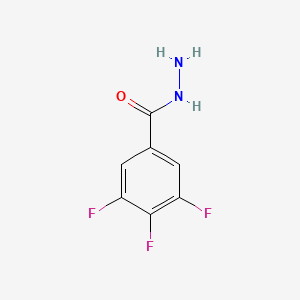

![2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)

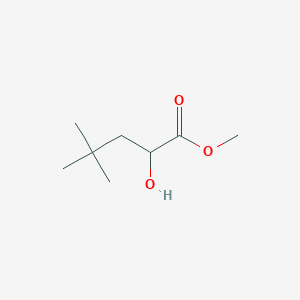

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)